Boc-DL-Cys(Acm)-OSu
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Overview
Description
Boc-Cys(Acm)-OSu: is a compound used in peptide synthesis and protein chemistry. It is a derivative of cysteine, an amino acid, and is often used as a protecting group for the thiol group of cysteine. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Cys(Acm)-OSu typically involves the protection of the cysteine thiol group with an acetamidomethyl (Acm) group and the amino group with a tert-butyloxycarbonyl (Boc) group. The resulting compound is then reacted with N-hydroxysuccinimide (OSu) to form the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature .
Industrial Production Methods: Industrial production of Boc-Cys(Acm)-OSu follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Boc-Cys(Acm)-OSu undergoes various types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Iodine or thallium(III) salts are commonly used for the oxidation of thiol groups to disulfides.
Reduction: DTT and TCEP are widely used reducing agents for the reduction of disulfide bonds.
Major Products Formed: The major products formed from these reactions include disulfide-linked peptides, free thiol-containing peptides, and deprotected cysteine residues .
Scientific Research Applications
Chemistry: Boc-Cys(Acm)-OSu is extensively used in the synthesis of complex peptides and proteins. It allows for the selective protection and deprotection of cysteine residues, facilitating the formation of disulfide bonds in a controlled manner.
Biology: In biological research, Boc-Cys(Acm)-OSu is used to study protein folding and stability. The compound helps in the synthesis of disulfide-rich peptides and proteins, which are essential for understanding the structure and function of various biomolecules.
Medicine: Boc-Cys(Acm)-OSu is used in the development of peptide-based therapeutics. The compound enables the synthesis of stable and bioactive peptides, which can be used as drugs for various diseases.
Industry: In the pharmaceutical and biotechnology industries, Boc-Cys(Acm)-OSu is used in the large-scale synthesis of peptides and proteins. The compound’s stability and ease of use make it a valuable tool for the production of high-quality peptide-based products.
Mechanism of Action
Boc-Cys(Acm)-OSu exerts its effects by selectively protecting the thiol group of cysteine residues. The Boc group protects the amino group, while the Acm group protects the thiol group. This selective protection allows for the controlled formation of disulfide bonds, which are crucial for the structural stability and biological activity of peptides and proteins. The molecular targets of Boc-Cys(Acm)-OSu include cysteine residues in peptides and proteins, and the pathways involved include peptide synthesis and protein folding.
Comparison with Similar Compounds
Boc-Cys(Npys)-OH: Another cysteine derivative used in peptide synthesis. It is known for its stability and ease of incorporation into peptides.
Fmoc-Cys(Acm)-OH: A similar compound with a different protecting group for the amino group. It is used in Fmoc-based peptide synthesis.
Boc-Cys(Trt)-OH: A cysteine derivative with a trityl protecting group for the thiol group. It is used in the synthesis of peptides with multiple disulfide bonds.
Uniqueness: Boc-Cys(Acm)-OSu is unique due to its combination of Boc and Acm protecting groups, which provide selective protection for both the amino and thiol groups of cysteine. This selective protection allows for the controlled formation of disulfide bonds, making it a valuable tool in peptide and protein synthesis.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O7S/c1-9(19)16-8-26-7-10(17-14(23)24-15(2,3)4)13(22)25-18-11(20)5-6-12(18)21/h10H,5-8H2,1-4H3,(H,16,19)(H,17,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNIWBQFVQMDND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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